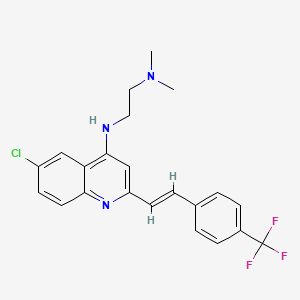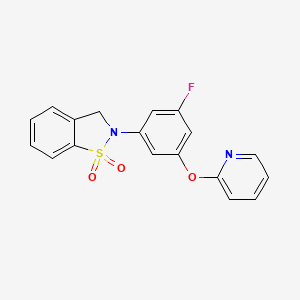
2-(3-fluoro-5-pyridin-2-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of TUG-1197 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Synthetic Route:
Formation of Benzothiazole Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiazole ring.
Introduction of Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced through a nucleophilic substitution reaction.
Final Assembly: The final step involves the coupling of the intermediate compounds to form TUG-1197.
Industrial Production Methods: While specific industrial production methods for TUG-1197 are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
TUG-1197 undergoes various chemical reactions, including:
Oxidation: TUG-1197 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, although this is less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-2-yloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidized Derivatives: These products result from the oxidation of specific functional groups within TUG-1197.
Reduced Derivatives: These products result from the reduction of specific functional groups within TUG-1197.
Substituted Derivatives: These products result from the substitution of the pyridin-2-yloxy group with other nucleophiles.
Scientific Research Applications
TUG-1197 has been extensively studied for its potential therapeutic applications, particularly in the fields of metabolic disorders and inflammation .
Chemistry: TUG-1197 serves as a valuable tool compound for studying the structure-activity relationships of FFA4 agonists.
Biology: The compound is used to investigate the biological functions of FFA4 in various tissues, including the gastrointestinal tract, lungs, and adipose tissue.
Medicine: TUG-1197 has shown promise in preclinical studies for the treatment of obesity, type 2 diabetes, and inflammatory diseases. It has been shown to regulate the secretion of hormones involved in glucose metabolism and appetite control.
Industry: The compound’s potential therapeutic applications make it a candidate for drug development and pharmaceutical research.
Mechanism of Action
TUG-1197 exerts its effects by selectively activating the free fatty acid receptor 4 (FFA4). Upon binding to FFA4, TUG-1197 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways .
Molecular Targets and Pathways:
FFA4 Activation: TUG-1197 binds to FFA4, leading to the activation of G protein-coupled signaling pathways.
Calcium Mobilization: The activation of FFA4 by TUG-1197 results in an increase in intracellular calcium levels, which plays a crucial role in various cellular processes.
Anti-inflammatory Effects: TUG-1197 has been shown to exert anti-inflammatory effects by modulating the release of pro-inflammatory cytokines.
Comparison with Similar Compounds
Compound 2: Another FFA4 agonist with similar activity but different structural features.
GSK137647A: A nonacidic sulfonamide FFA4 agonist with comparable potency.
Uniqueness of TUG-1197:
Selectivity: TUG-1197 is highly selective for FFA4 and does not show significant activity on other free fatty acid receptors such as FFA1, FFA2, and FFA3.
Potency: TUG-1197 exhibits high potency in activating FFA4, making it a valuable tool for studying the receptor’s functions.
Properties
Molecular Formula |
C18H13FN2O3S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(3-fluoro-5-pyridin-2-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C18H13FN2O3S/c19-14-9-15(11-16(10-14)24-18-7-3-4-8-20-18)21-12-13-5-1-2-6-17(13)25(21,22)23/h1-11H,12H2 |
InChI Key |
LDMHZAQFLWCKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)N1C3=CC(=CC(=C3)F)OC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methoxy-N-[4-({1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}oxy)phenyl]benzene-1-sulfonamide](/img/structure/B10821503.png)

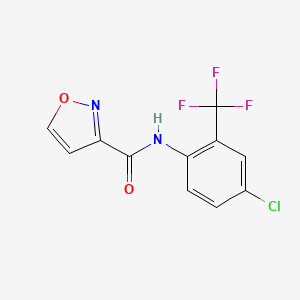
![7-methoxy-3-methyl-2-[1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazol-4-yl]-1H-quinolin-4-one](/img/structure/B10821527.png)
![5-[Ethyl(methoxy)phosphoryl]-2-(4-fluorophenyl)-1,3-benzoxazole](/img/structure/B10821531.png)

![benzyl N-[(1S)-2-tert-butoxy-1-[[(1S)-1-(cyclohexylmethyl)-2-[[(1S)-1-formyl-2-(2-oxopyrrolidin-3-yl)ethyl]amino]-2-oxo-ethyl]carbamoyl]propyl]carbamate](/img/structure/B10821539.png)
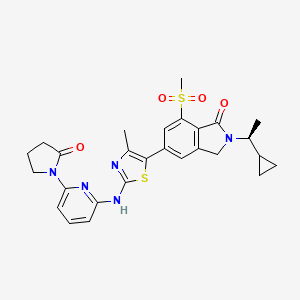
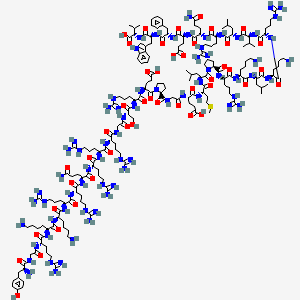
![3-[2-(4-Chloronaphthalen-1-yl)oxyethyl]-1-oxidopyridin-1-ium](/img/structure/B10821562.png)
![Benzamide, 2-fluoro-N-[(1R)-1-[[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]carbonyl]-2-methylpropyl]-5-(trifluoromethyl)-](/img/structure/B10821563.png)
![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide](/img/structure/B10821564.png)
![1-(4-Fluorophenyl)-4-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]piperazine](/img/structure/B10821571.png)
